2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile
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Overview
Description
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile is an organic compound characterized by the presence of a chlorophenyl group and a piperidinylidene group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate imine, which is subsequently converted to the desired acetonitrile compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Production of primary amines or other reduced forms.
Substitution: Generation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)ethanol
- 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetaldehyde
- 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetone
Uniqueness
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-17-8-6-12(7-9-17)14(10-16)11-2-4-13(15)5-3-11/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDOCFAKJMLTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C(C#N)C2=CC=C(C=C2)Cl)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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